molecular formula C8H9IN2 B1451764 N-Cyclopropyl-3-iodopyridin-2-amine CAS No. 214074-22-3

N-Cyclopropyl-3-iodopyridin-2-amine

Cat. No. B1451764
CAS RN: 214074-22-3
M. Wt: 260.07 g/mol
InChI Key: DCVVCOKJWFCGSC-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-3-iodopyridin-2-amine” is a chemical compound with the linear formula C8H9N2I1 . It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .


Molecular Structure Analysis

The molecular weight of “N-Cyclopropyl-3-iodopyridin-2-amine” is 260.08 . The InChI key is DCVVCOKJWFCGSC-UHFFFAOYSA-N . More detailed structural analysis was not found in the search results.


Physical And Chemical Properties Analysis

“N-Cyclopropyl-3-iodopyridin-2-amine” is a solid . Its molecular weight is 260.08 . The density is 1.948g/cm3, and the boiling point is 324.5ºC at 760mmHg .

Scientific Research Applications

Synthesis of Chiral Molecules

N-Cyclopropyl-3-iodopyridin-2-amine: is used in the synthesis of chiral molecules, which are essential in the development of pharmaceuticals. The compound can act as a precursor in asymmetric synthesis, where the introduction of chirality is crucial for the activity of many drugs .

Photocycloaddition Reactions

This compound is involved in [3 + 2] photocycloaddition reactions with electron-rich and electron-neutral olefins. Such reactions are valuable for constructing complex molecular architectures with high precision, which is beneficial for creating novel materials and pharmaceuticals .

Development of Catalytic Agents

The iodine atom in N-Cyclopropyl-3-iodopyridin-2-amine makes it a potential candidate for the development of catalytic agents. Iodine’s reactivity can be harnessed to catalyze various chemical reactions, including those used in the synthesis of complex organic compounds .

Biological Studies

While not directly used in biological applications, derivatives of N-Cyclopropyl-3-iodopyridin-2-amine can be synthesized for biological studies. Indole derivatives, for example, have shown diverse biological and clinical applications, and this compound could serve as a structural analog .

Safety and Hazards

“N-Cyclopropyl-3-iodopyridin-2-amine” may cause skin irritation (H315), serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-cyclopropyl-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVVCOKJWFCGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653231
Record name N-Cyclopropyl-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-3-iodopyridin-2-amine

CAS RN

214074-22-3
Record name N-Cyclopropyl-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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